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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying
the potent TRPM2 antagonist, JNJ-28583113, to improve its in vivo performance. The primary
limitation of JINJ-28583113 for systemic use is its rapid in vivo metabolism, despite its excellent
brain permeability.[1][2][3] This guide will explore strategies to enhance its metabolic stability
and provide detailed protocols for evaluating the efficacy of modified compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of INJ-28583113 for in vivo studies?

Al: The principal drawback of JNJ-28583113 for in vivo applications is its poor metabolic
stability, leading to rapid clearance from the plasma.[1][2][3] While the compound is brain
penetrant, its fast metabolism makes it unsuitable for systemic dosing in many experimental
models that require sustained exposure.[4][5]

Q2: What is the mechanism of action of INJ-285831137

A2: INJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential
Melastatin 2 (TRPMZ2) ion channel.[5] It blocks TRPM2-mediated calcium influx, which in turn
leads to the phosphorylation of GSK3a and 3 subunits, protection against oxidative stress-
induced cell death, and suppression of cytokine release from microglia.[1][4]

Q3: What are some potential strategies to improve the metabolic stability of INJ-285831137
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A3: Several medicinal chemistry strategies can be employed to enhance the metabolic stability
of JNJ-28583113. These include:

o Replacing the labile ethyl ester: The ethyl ester moiety is a likely site of hydrolysis by
esterases. Replacing it with a more stable functional group, such as an amide or a
metabolically hindered ester, could significantly increase the compound's half-life.

e Introducing electron-withdrawing groups: Adding electron-withdrawing groups (e.g., CF3,
SO2NHZ2) to the aromatic ring can deactivate it towards oxidative metabolism by cytochrome
P450 enzymes.

o Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically
vulnerable positions can slow down metabolism due to the kinetic isotope effect.

e Reducing lipophilicity: High lipophilicity can be associated with increased metabolic
clearance. Modifications to reduce the overall lipophilicity (logP) of the molecule may
improve its pharmacokinetic profile.

Q4: What in vivo models are suitable for testing the efficacy of modified JNJ-28583113
analogs?

A4: Given TRPM2's role in oxidative stress and neuroinflammation, several in vivo models are
appropriate for efficacy testing. These include:

o Stroke models: The transient middle cerebral artery occlusion (tMCAQO) model in rodents is a
well-established model of ischemic stroke and is relevant for assessing neuroprotective
effects.

» Neurotoxicity models: Models using agents like MPTP (1-methyl-4-phenyl-1,2,3,6-
tetrahydropyridine) to induce Parkinson's-like neurodegeneration can be used to evaluate
the protective effects of TRPM2 antagonists against neuronal loss.

o Neuropathic pain models: Chronic constriction injury (CCI) or spinal nerve ligation (SNL)
models can be used to assess the analgesic potential of the compounds.

o Alzheimer's disease models: Transgenic mouse models of Alzheimer's disease that exhibit
amyloid-3 pathology and cognitive deficits can be used to investigate the therapeutic
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potential of TRPMZ2 inhibition in this context.[6]

Troubleshooting Guide
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Issue

Potential Cause

Suggested Solution

Modified compound shows

reduced in vitro potency.

The chemical modification has
altered the binding affinity for
the TRPM2 channel.

- Perform detailed structure-
activity relationship (SAR)
studies to understand the
impact of modifications on
potency. - Utilize computational
modeling to predict the binding
of new analogs. - Synthesize a
focused library of analogs with
subtle variations around the
modification site to regain

potency.

Improved metabolic stability in
vitro does not translate to in

vivo studies.

- Poor absorption or high first-
pass metabolism in the gut
and liver. - Rapid clearance by
other mechanisms (e.qg., renal
excretion). - The in vitro model
(e.g., liver microsomes) may
not fully recapitulate in vivo
metabolism.

- Conduct pharmacokinetic
studies with both intravenous
and oral administration to
determine absolute
bioavailability. - Analyze
metabolites in plasma, urine,
and feces to identify major
clearance pathways. - Use
more complex in vitro models,
such as hepatocytes, to better

predict in vivo metabolism.

Compound shows efficacy in
one in vivo model but not

another.

- The role of TRPM2 may be
context-dependent and vary
between different disease

models. - Differences in drug
exposure in the target tissue

between the models.

- Investigate the expression
and role of TRPMZ2 in the
specific tissues and cell types
relevant to each disease
model. - Measure compound
concentrations in the target
tissue (e.g., brain) to ensure

adequate exposure.

Observed in vivo toxicity.

- Off-target effects of the
modified compound. -
Formation of a toxic

metabolite.

- Screen the compound
against a panel of off-target
receptors and enzymes. -

Identify and characterize major
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metabolites and assess their
toxicity. - Modify the compound
to block the metabolic pathway

leading to the toxic metabolite.

Quantitative Data Summary

Table 1: In Vitro Potency of INJ-28583113

Species IC50 (nM)
Human 126
Chimpanzee 100

Rat 25

Data sourced from MedChemExpress[4]

Table 2: Example Pharmacokinetic Parameters of a Hypothetical Modified JNJ-28583113
Analog (M-JNJ) Compared to the Parent Compound

Administr

Compoun . Cmax AUC Half-life Bioavaila
ation Tmax (h) .
d (ng/mL) (ng*h/mL) (h) bility (%)
Route
JNJ-
\Y, - - - <1 -
28583113
JNJ-
PO Low 0.5 Low <1l Low
28583113
M-JINJ v 1500 - 4500 4 -
M-JINJ PO 800 1 3600 4 80

This table presents hypothetical data for illustrative purposes to guide researchers on the
expected improvements in pharmacokinetic parameters.
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Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in
Liver Microsomes

e Prepare the incubation mixture: In a microcentrifuge tube, combine liver microsomes (e.g.,
rat, human; final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P,
G6PDH, NADP+), and phosphate buffer (pH 7.4).

e Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes.

« Initiate the reaction: Add the test compound (e.g., JNJ-28583113 or its analog; final
concentration 1 uM) to the pre-incubated mixture.

o Time points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

e Quench the reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile
containing an internal standard.

o Sample processing: Centrifuge the samples to precipitate proteins. Collect the supernatant.

o LC-MS/MS analysis: Analyze the concentration of the parent compound in the supernatant
using a validated LC-MS/MS method.

» Data analysis: Plot the natural logarithm of the percentage of the compound remaining
versus time. The slope of the linear regression represents the elimination rate constant (k).
The in vitro half-life (t1/2) is calculated as 0.693/k.

Protocol 2: In Vivo Efficacy Assessment in a Transient
Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

» Animal preparation: Anesthetize the rat and maintain its body temperature at 37°C.

¢ Induction of ischemia: Expose the common carotid artery (CCA), external carotid artery
(ECA), and internal carotid artery (ICA). Insert a filament into the ICA to occlude the origin of
the middle cerebral artery (MCA).
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Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to
allow reperfusion.

Compound administration: Administer the test compound (e.g., a modified JNJ-28583113
analog) or vehicle at a predetermined time point (e.g., at the time of reperfusion) via the
desired route (e.g., intravenous or oral).

Neurological deficit scoring: Evaluate the neurological deficit at 24 hours post-reperfusion
using a standardized scoring system (e.g., a 5-point scale).

Infarct volume measurement: At 48 hours post-reperfusion, euthanize the animal and

remove the brain. Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to
visualize the infarct area.

Data analysis: Calculate the infarct volume as a percentage of the total brain volume.

Compare the neurological scores and infarct volumes between the treatment and vehicle
groups.
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Caption: Signaling pathway of TRPM2 activation and inhibition by JNJ-28583113.
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Chemical Modification
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Caption: Workflow for modifying and evaluating JNJ-28583113 analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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